2,4-Pentanediamine

Übersicht

Beschreibung

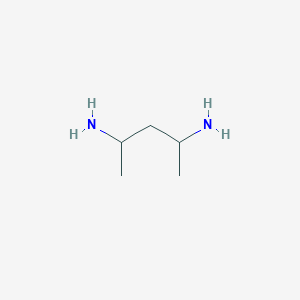

2,4-Pentanediamine, also known as (2S,4S)-2,4-Pentanediamine, is a chemical compound with the molecular formula C5H14N2 . It has an average mass of 102.178 Da and a monoisotopic mass of 102.115700 Da . It has two defined stereocentres .

Synthesis Analysis

The carbonylation of pentanediamine (PDA) is a green and effective route for the synthesis of pentamethylene dicarbamate (PDC), an important intermediate compound for the preparation of polyurethanes (PUs) and other chemicals . In this process, well-defined titanium oxide catalysts are used .

Molecular Structure Analysis

The nitrogen atom in this compound is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .

Chemical Reactions Analysis

The bonding in alkylamines, such as this compound, is similar to the bonding in ammonia . The nitrogen atom is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .

Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 146.4±8.0 °C at 760 mmHg, and a vapour pressure of 4.6±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.3±3.0 kJ/mol and a flash point of 38.0±20.4 °C . Its index of refraction is 1.453, and it has a molar refractivity of 32.2±0.3 cm3 .

Eigenschaften

IUPAC Name |

pentane-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-4(6)3-5(2)7/h4-5H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQDLMSXMOGEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306352 | |

| Record name | 2,4-Pentanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

591-05-9 | |

| Record name | 2,4-Pentanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pentane-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,4-pentanediamine?

A: this compound has the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol. []

Q2: What are the different stereoisomers of this compound?

A: this compound exists as three stereoisomers: (R,R)-2,4-pentanediamine, (S,S)-2,4-pentanediamine, and meso-2,4-pentanediamine. [, , ]

Q3: What types of chelate rings does this compound form with metal ions?

A: this compound typically forms six-membered chelate rings with metal ions. [, , ]

Q4: What conformations do these six-membered chelate rings adopt?

A: The six-membered chelate rings formed by this compound can adopt various conformations, including chair, skew-boat, and λ-twist forms. The preferred conformation depends on factors like the metal ion, other ligands present, and steric interactions. [, , , , , ]

Q5: How does the stereochemistry of this compound affect the structure of its metal complexes?

A: The stereochemistry of this compound significantly influences the structure and properties of its metal complexes. For example, in cobalt(III) complexes, (R,R)-2,4-pentanediamine often adopts a λ-twist conformation, while the meso form favors a chair conformation. [, , ]

Q6: How does the chelate ring size of this compound compared to five-membered diamine chelates affect the stability of cobalt(III) complexes?

A: Cobalt(III) complexes containing six-membered diamine chelate rings, like those formed with this compound, are generally less thermally stable than those with five-membered diamine chelates. []

Q7: How does the chirality of this compound affect the circular dichroism (CD) spectra of its metal complexes?

A: The CD spectra of metal complexes containing optically active this compound enantiomers provide information about the complex's absolute configuration and the conformation of the six-membered chelate ring. [, , , , , ]

Q8: Can you elaborate on the impact of the (S,S)-2,4-pentanediamine ligand on the optical activity of platinum(II) complexes?

A: Research indicates that the effect of the (S,S)-2,4-pentanediamine ligand on the rotatory strength of platinum(II) complexes is not additive. This suggests complex interactions between ligands within the coordination sphere influencing the overall optical activity. []

Q9: How does the choice of solvent affect the CD spectra of dicyano cobalt(III) complexes with this compound?

A: While the CD spectra of many trans-dicyano cobalt(III) complexes show little solvent dependence, those with specific chiral diamines like (S)-1,3-butanediamine and (S)-1-phenyl-1,3-propanediamine exhibit significant changes in their CD profiles depending on the solvent used. This highlights the potential influence of solvent interactions on the overall conformation and symmetry of these complexes. []

Q10: What information can be obtained from the 1H and 13C NMR spectra of this compound and its complexes?

A: NMR spectroscopy provides valuable insights into the conformation and dynamics of this compound and its complexes. For instance, 1H NMR can differentiate between axial and equatorial methyl groups in the chelate ring, while 13C NMR can be used to study the rotational barriers of the amino groups. [, , , ]

Q11: How do 15N NMR spin-lattice relaxation times differ between meso and racemic this compound?

A: Studies show that 15N spin-lattice relaxation times (T1) are generally longer for racemic this compound compared to the meso form. This suggests that the meso compound experiences more restricted rotation around the N-C bond, possibly due to stronger intramolecular hydrogen bonding. []

Q12: Can you explain the unusual Pt-H coupling observed in some platinum(II) complexes with this compound?

A: In certain platinum(II) complexes with this compound, an unusual long-range coupling is observed between the platinum nucleus and a proton across four saturated bonds. This phenomenon suggests a through-space interaction mechanism, possibly facilitated by the specific conformation of the six-membered chelate ring. []

Q13: What are some potential applications of this compound and its complexes?

A: this compound and its metal complexes have potential applications in various fields, including catalysis, enantioselective synthesis, and materials science. For example, chiral platinum(II) complexes with this compound have been investigated for their potential to bind enantioselectively to DNA, which could be relevant for developing new anticancer agents. []

Q14: What are some future research directions in the field of this compound chemistry?

A: Future research could focus on: - Exploring the use of this compound as a chiral auxiliary in asymmetric synthesis. - Developing new catalysts based on this compound metal complexes. - Investigating the biological activity of this compound derivatives and their potential as pharmaceutical agents. - Further exploring the impact of structural modifications on the activity and selectivity of this compound-based compounds. [, , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[(Z)-2-(3-nitrophenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]benzamide](/img/structure/B1657903.png)

![3-[[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]-1H-indole](/img/structure/B1657906.png)

![2-[2-(3,4-Dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B1657908.png)

![Ethyl 4-[[2-[(2-chlorobenzoyl)amino]benzoyl]amino]benzoate](/img/structure/B1657913.png)

![N-[1-Cyclohexylidene-2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B1657916.png)

![Ethyl 2-[3-[2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1657918.png)

![N-[(E)-3-anilino-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1657920.png)

![Benzenesulfonamide, N-[(4-chlorobutyl)sulfonyl]-](/img/structure/B1657922.png)